2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide
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Overview
Description
2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide is an organic compound characterized by its unique structure, which includes a benzamide group and a sulfonyl group attached to a pentamethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 2-aminobenzamide with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The benzamide group can interact with various biological pathways, potentially modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3,4,5,6-Pentamethylbenzenesulfonamido)benzoic acid
- 2,3,4,5,6-Pentamethylphenyl-nickel(II)-bromide-2,2′-bipyridine
- 2,3,4,5,6-Pentamethyl-N-[2-({2-[(2,3,4,5,6-pentamethylphenyl)amino]ethyl}amino)ethyl]aniline
Uniqueness
2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide is unique due to its combination of a benzamide and a sulfonyl group attached to a highly substituted aromatic ring. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C18H22N2O3S/c1-10-11(2)13(4)17(14(5)12(10)3)24(22,23)20-16-9-7-6-8-15(16)18(19)21/h6-9,20H,1-5H3,(H2,19,21) |
InChI Key |
KGBTUDRHTUFMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C)C |
Origin of Product |
United States |
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